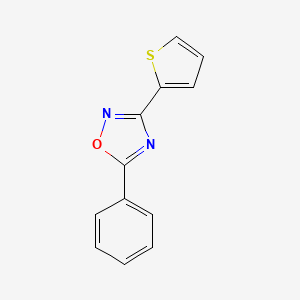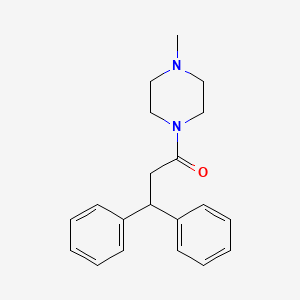
4-(2-苯乙基)-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, with specific methods tailored to produce the desired substitution patterns on the triazole ring. For instance, the synthesis of triazole derivatives can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). This method is indicative of the type of reactions that might be employed in synthesizing 4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using X-ray diffraction and molecular modeling techniques. For example, the structural and conformational features of a closely related compound, 4-(2-phenylethyl)-5-(2-furyl)-2, 4-dihydro-3H-1,2,4-triazole-3-thione, have been investigated to relate structural aspects to biological activity, employing density functional theory (DFT) for structural parameter calculations (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, reflecting their reactivity and chemical versatility. The synthesis of triazole derivatives often involves nucleophilic substitution reactions and cyclization, which are key to introducing different substituents on the triazole ring, affecting the compound's chemical properties (Aksyonova-Seliuk et al., 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the specific substituents on the triazole ring and are typically characterized using methods like NMR spectroscopy and chromatography (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies often involve exploring the reactivity of triazole derivatives towards various reagents and conditions to elucidate their chemical behavior and potential applications (Sarhan et al., 2008).
科学研究应用
结构分析和合成
相关化合物的结构和构象特征已被广泛研究,以了解其生物活性。例如,Karayel 和 Özbey (2008) 通过 X 射线衍射和分子建模技术研究了不同互变异构体的结构参数、构象和相对能量,强调了结构分析在理解此类化合物的生物活性方面的重要性 (Karayel & Özbey, 2008).
电化学行为
研究还集中在三唑衍生物的电化学行为上。Fotouhi 等人。(2002) 研究了类似化合物的电氧化,深入了解了电极过程的机理及其在电化学传感器或器件中的潜在应用 (Fotouhi, Hajilari, & Heravi, 2002).
缓蚀性能
4-(2-苯乙基)-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇的衍生物已被研究其缓蚀性能。Quraishi 和 Jamal (2002) 研究了脂肪酸三唑对低碳钢腐蚀的影响,揭示了这些化合物如何有效抑制腐蚀,这对于工业应用至关重要 (Quraishi & Jamal, 2002).
生物医学应用
4-(2-苯乙基)-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇衍生物的潜在生物医学应用已得到探索。Hovsepyan 等人。(2018) 合成了新的 4-取代 4H-1,2,4-三唑-3-硫醇衍生物,以研究其抗肿瘤活性和对肿瘤 DNA 甲基化水平的影响,表明这些化合物在癌症研究中的相关性 (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
抗氧化活性
一些三唑衍生物已被研究其抗氧化性能,展示了这些化合物超越其化学和物理性质的多样化应用。Aktay、Tozkoparan 和 Ertan (2005) 研究了某些三唑化合物预防乙醇诱导的氧化应激,证明了它们作为抗氧化剂的潜力 (Aktay, Tozkoparan, & Ertan, 2005).
属性
IUPAC Name |
4-(2-phenylethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c18-14-16-15-13(12-7-4-10-19-12)17(14)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFFCVWGYUOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)